molecular formula C21H24BrN3OS B2972685 (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180033-12-8

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2972685
CAS No.: 1180033-12-8
M. Wt: 446.41
InChI Key: ZQRWCNXXFXCFRR-SVXKRPBISA-N
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Description

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that integrates a thiazole ring, aniline moiety, and a morpholino group, lending it significant chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide involves a multi-step synthesis process. Typically, the synthesis begins with the formation of the thiazole ring, which is achieved through the condensation of appropriate ketones and thioamides under controlled conditions. This is followed by the introduction of the morpholino group via nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis using similar principles. The process often includes automated sequential synthesis reactors to ensure high yield and purity. Key conditions include maintaining optimal temperature, pressure, and pH levels to control reaction kinetics and product formation.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide undergoes various types of chemical reactions including:

  • Oxidation: : Converts specific functional groups to higher oxidation states.

  • Reduction: : Involves the gain of electrons by certain functional groups.

  • Substitution: : Replaces atoms or groups within the molecule with others.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenated solvents and catalysts like Lewis acids.

Major Products Formed

The products formed depend on the reaction type. For instance:

  • Oxidation: : Leads to the formation of sulfoxides or sulfones.

  • Reduction: : Yields the corresponding reduced amines or alcohols.

  • Substitution: : Results in various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

Used as a reagent in organic synthesis to develop new reactions and study reaction mechanisms.

Biology

Employed in the development of enzyme inhibitors or probes for studying biological pathways.

Medicine

Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

Applied in the production of advanced materials, coatings, and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Modulation of biochemical pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Unique Features

  • Structural Uniqueness: : Incorporates diverse functional groups that provide specific reactivity.

  • Biological Activity: : Exhibits unique interaction with biological targets.

Similar Compounds

  • (Z)-3,4-dimethyl-N-(4-phenylthiazol-2(3H)-ylidene)aniline: : Lacks the morpholino group, leading to different biological interactions.

  • 3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline: : A similar base structure but different reactivity and applications.

This detailed exploration of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide highlights its diverse roles and importance in scientific research and industry

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(14-17(16)2)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRWCNXXFXCFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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